molecular formula C6H8F2O B2827649 (1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol CAS No. 2442565-31-1

(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol

Cat. No. B2827649
CAS RN: 2442565-31-1
M. Wt: 134.126
InChI Key: ZXGDAMWIWUCLBX-UOWFLXDJSA-N
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Description

“(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol” is a type of organic compound known as a bicyclic molecule . It’s part of a class of compounds known as bicyclo[3.1.0]hexanes . These compounds contain a three-ring structure where two of the rings share two common carbon atoms .


Molecular Structure Analysis

The molecular structure of similar compounds involves a bicyclic system with a six-membered ring and a three-membered ring . The exact structure of “(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol” would need to be determined through further analysis .

Scientific Research Applications

Medicinal Chemistry: Building Blocks for Drug Design

(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol: serves as a valuable building block in medicinal chemistry. Its all-carbon quaternary center and stereochemistry make it an attractive candidate for designing novel drugs. Researchers can modify this scaffold to create potential therapeutic agents for various diseases .

Synthetic Methodology: (3 + 2) Annulation Reactions

The compound is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines. This convergent approach yields bicyclo[3.1.0]hexanes, which possess three contiguous stereocenters. The reaction is highly diastereoselective, especially when using difluorocyclopropenes. Researchers can explore this methodology for constructing complex molecules .

Natural Product Synthesis

Researchers have employed (1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol in the total synthesis of natural products. Its unique structure allows access to challenging ring systems found in bioactive compounds. By incorporating this building block, chemists can efficiently construct complex molecules with specific stereochemistry .

Flavor and Fragrance Chemistry

The compound’s bicyclic framework contributes to its intriguing odor profile. Chemists study its derivatives to understand the relationship between molecular structure and fragrance. By modifying substituents, they can create new fragrances or enhance existing ones .

Materials Science: Bicyclic Scaffolds

Researchers explore the use of bicyclo[3.1.0]hexanes as scaffolds for materials design. By functionalizing the compound, they can tailor its properties for applications such as polymers, coatings, or supramolecular assemblies. The rigid structure provides stability and interesting electronic properties .

Photochemistry and Photophysics

The compound’s response to light (photoredox chemistry) is an area of interest. Researchers investigate its behavior under blue LED irradiation, exploring its excited-state properties. Understanding these processes can lead to applications in sensors, optoelectronics, and photodynamic therapy .

These applications highlight the versatility and significance of (1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol across diverse scientific disciplines. If you’d like further details on any specific field, feel free to ask

Mechanism of Action

Target of Action

The primary targets of (1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics.

properties

IUPAC Name

(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)3-1-2-4(9)5(3)6/h3-5,9H,1-2H2/t3-,4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGDAMWIWUCLBX-UOWFLXDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1C2(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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